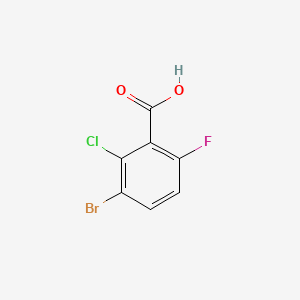

3-Bromo-2-chloro-6-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-chloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and fluorine atoms on the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-fluorobenzoic acid typically involves halogenation reactions of benzoic acid or its derivatives. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is treated with bromine, chlorine, and fluorine in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and precise temperature control to achieve the desired substitution pattern on the benzene ring.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-chloro-6-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.

Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Strong nucleophiles such as ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: 3-Bromo-2-chloro-6-fluorobenzyl alcohol or aldehyde.

Substitution: Amines or other substituted benzene derivatives.

Aplicaciones Científicas De Investigación

3-Bromo-2-chloro-6-fluorobenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its halogenated structure makes it a valuable intermediate in the development of new compounds with potential biological activity.

Mecanismo De Acción

The mechanism by which 3-Bromo-2-chloro-6-fluorobenzoic acid exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

3-Bromo-2-chloro-6-fluorobenzoic acid is similar to other halogenated benzoic acids, such as 3-Bromo-2-fluorobenzoic acid and 2-Chloro-6-fluorobenzoic acid its unique combination of halogens provides distinct chemical and biological properties that set it apart from these compounds

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

3-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic compound with the molecular formula C₇H₃BrClF O₂ and a molecular weight of 253.45 g/mol. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoic acid framework, significantly influences its biological activity and reactivity. This article explores the compound's biological activities, mechanisms of action, and potential applications in pharmaceuticals and research.

The halogen substituents in this compound enhance its reactivity, allowing it to participate in various chemical reactions. These include:

- Oxidation : Producing carbon dioxide (CO₂) and water (H₂O).

- Reduction : Forming 3-Bromo-2-chloro-6-fluorobenzyl alcohol or aldehyde.

- Substitution : Reacting with amines or other substituted benzene derivatives.

These properties make it a valuable intermediate in synthetic organic chemistry and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anti-inflammatory Properties

Studies have shown that this compound may possess anti-inflammatory effects. The presence of halogens can enhance interactions with biological targets involved in inflammatory pathways, making it a candidate for further pharmacological studies.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit essential enzymes could be attributed to the halogen substituents enhancing its lipophilicity and reactivity towards microbial targets.

3. Enzyme Inhibition

This compound may act as an inhibitor or modulator of specific enzymes. Its mechanism of action involves binding to active sites of enzymes, potentially altering their activity and affecting metabolic pathways.

Case Studies

Several studies have highlighted the biological significance of this compound:

Case Study 1: Anti-inflammatory Research

In a study examining the anti-inflammatory effects of various halogenated benzoic acids, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Case Study 2: Antimicrobial Testing

Another study tested the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it exhibited substantial inhibitory activity, particularly against Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Interaction with Biological Targets : The halogen substituents allow for increased binding affinity to various proteins and enzymes involved in disease pathways.

- Modulation of Cellular Signaling : The compound may influence cellular signaling pathways by acting as an inhibitor or modulator, affecting processes such as inflammation and microbial resistance.

- Reactivity with Nucleophiles : Its ability to react with nucleophiles makes it useful in probing biochemical pathways and understanding reaction mechanisms in proteomics research.

Applications

The unique properties of this compound enable its use in various fields:

- Pharmaceutical Development : It serves as a building block for synthesizing new drugs targeting inflammation and infection.

- Synthetic Organic Chemistry : The compound is utilized in creating more complex molecular architectures due to its reactivity with different functional groups.

- Biochemical Research : Its role as a biochemical tool for studying protein interactions and modifications is being explored, particularly in proteomics.

Propiedades

IUPAC Name |

3-bromo-2-chloro-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKBUPFQEALBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.